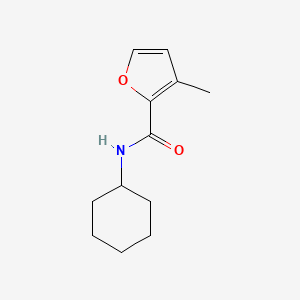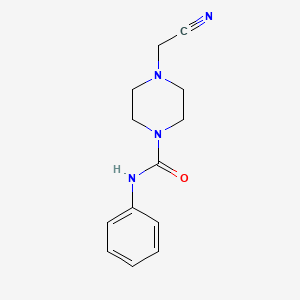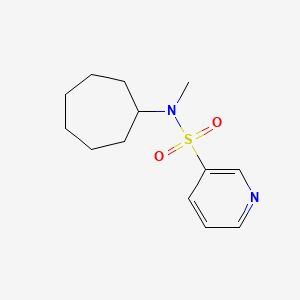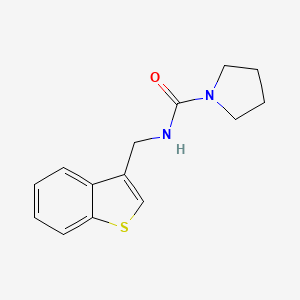
N-cyclohexyl-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is also known as CX-5461 and has been identified as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methylfuran-2-carboxamide involves the inhibition of RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and subsequently inhibits the growth and proliferation of cancer cells. The compound has been shown to selectively target cancer cells and spare normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects:
N-cyclohexyl-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, the compound inhibits ribosomal RNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-3-methylfuran-2-carboxamide is its selectivity towards cancer cells, making it a promising anticancer agent. However, the compound has limited solubility in water, which can make it challenging to work with in lab experiments. Additionally, the compound has been shown to have some toxicity in animal models, which will need to be further investigated before it can be used in clinical trials.
Future Directions
There are several future directions for N-cyclohexyl-3-methylfuran-2-carboxamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of the compound in combination with other anticancer agents. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential use in treating other diseases such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N-cyclohexyl-3-methylfuran-2-carboxamide involves the reaction of cyclohexylamine and 3-methylfuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and recrystallization.
Scientific Research Applications
N-cyclohexyl-3-methylfuran-2-carboxamide has been extensively studied for its potential anticancer properties. It has been shown to selectively inhibit RNA polymerase I transcription, which is important for the growth and proliferation of cancer cells. The compound has been tested in various cancer cell lines and has shown promising results in inhibiting tumor growth. Additionally, N-cyclohexyl-3-methylfuran-2-carboxamide has also been studied for its potential use in treating other diseases such as neurodegenerative disorders.
properties
IUPAC Name |
N-cyclohexyl-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPFYICNRFWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)

![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)